1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone is a member of quinolines.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Compounds with structures similar to "1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone" often require sophisticated synthetic methodologies. For instance, the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines involves condensation with various electrophilic reagents, highlighting the synthetic versatility of fluorophenyl and related groups (Ibrahim, 2011). These methodologies can be relevant for the synthesis of compounds with similar structures, providing a foundation for the creation and study of new chemical entities with potential research applications.
Biological and Pharmacological Activities
Compounds containing triazoloquinoline structures, similar to the one , have been explored for various biological and pharmacological activities. For example, fluoroquinolones, a class of synthetic broad-spectrum antimicrobial drugs, inhibit bacterial DNA synthesis by interfering with DNA gyrase and topoisomerase IV. This mechanism is crucial for the development of antibiotics and can be a point of interest for compounds with similar structural features (Yanat, Rodríguez-Martínez, & Touati, 2017). Furthermore, the immunomodulating activity of quinolones, involving the superinduction of interleukin-2 and interferon-γ production, presents an intriguing area of research for compounds with related structures (Riesbeck, 2002).
Analytical and Physicochemical Studies
The complex structure of "1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone" necessitates advanced analytical methods for its characterization and study. Techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis, and spectroscopy are commonly employed for the analysis of such compounds, providing crucial information on their physicochemical properties and potential interactions (Chierentin & Salgado, 2016).
properties
Product Name |
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone |
---|---|
Molecular Formula |
C24H21FN4O2S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]azepan-2-one |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-14-21-26-27-24(29(21)19-7-3-2-6-18(15)19)32-20-8-4-5-13-28(23(20)31)22(30)16-9-11-17(25)12-10-16/h2-3,6-7,9-12,14,20H,4-5,8,13H2,1H3 |
InChI Key |
RIWDNPWRWRQCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4CCCCN(C4=O)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.